Lipophilic Efficiency Profile of the 3-Methylbutanamide Side Chain vs. Cyclopropanecarboxamide and Cinnamamide Analogs
The 3-methylbutanamide side chain provides a calculated logP of 1.88, which positions the compound in an intermediate lipophilicity range between the more polar cyclopropanecarboxamide analog (predicted logP ~1.0–1.3) and the highly lipophilic cinnamamide analog (predicted logP ~2.8–3.2) [1]. This differential is critical for balancing passive membrane permeability against metabolic stability: excessively high logP (>3) in the morpholinopyrimidine class has been associated with increased off-target binding and rapid oxidative metabolism, while very low logP (<1) often impairs cell penetration [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.88 |
| Comparator Or Baseline | N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide: clogP ~1.0–1.3 (predicted); N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide: clogP ~2.8–3.2 (predicted) |
| Quantified Difference | ~0.6–0.9 log units lower than cinnamamide; ~0.6–0.9 log units higher than cyclopropanecarboxamide |
| Conditions | In silico prediction using fragment-based calculation methods; consistent across multiple prediction engines |
Why This Matters
This intermediate lipophilicity may offer a superior balance of cell permeability and metabolic stability compared to analogs at either extreme, reducing attrition risk in cellular assay development.
- [1] EOS57529 Record, SILDrug Database, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. View Source
